N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
Description
Historical Evolution of Bioactive Imidazo-Fused Heterocyclic Compounds
The pharmacological exploration of imidazo-fused heterocycles began in the mid-20th century, with the first patent for fluorinated imidazopyrimidine derivatives filed in 1967 as potential antiviral agents. Early research in the 1970s revealed expanded therapeutic applications, including antifungal properties observed in substituted derivatives through structure-activity relationship studies. The 1980s marked a turning point with the discovery of cytokinin-like activity in imidazo[1,2-a]pyrimidine compounds, suggesting potential agricultural applications beyond human medicine.
By the 1990s, synthetic innovations enabled the production of more complex analogs, leading to the identification of tachykinin receptor antagonists and p38 MAP kinase inhibitors. The scaffold's versatility became fully apparent in the 21st century, with over 20 distinct biological targets identified between 2001 and 2023, including tyrosine kinases, GSK3α, and TRPV1 channels. Contemporary research leverages computational chemistry and green synthesis methods to optimize pharmacokinetic profiles while maintaining ecological sustainability.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHDBSLGBIFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl ring is then functionalized, and the amide bond is formed using appropriate reagents and conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidin-2-yl group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists multiple compounds with structural or functional similarities to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide, though none are direct analogs. Key comparisons are outlined below:
Imidazo[1,2-a]pyridine Derivatives
- 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine (): Shares the imidazo-fused heterocycle but substitutes pyridine instead of pyrimidine. Methoxy and methyl groups may improve metabolic stability compared to the 2-propylpentanamide chain in the target compound .
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide ():
- Features a chloro-substituted imidazo[1,2-a]pyridine core and an acetamide side chain.
- The dual N-propyl and hydroxypropyl groups enhance solubility compared to the branched pentanamide in the target compound.
- Chlorophenyl substitution likely targets aromatic stacking interactions in hydrophobic binding pockets .
Pyrazole and Indazole Carboxamides
Thiazole-Linked Pyridines
- N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (): Thiazole-pyridine scaffold diverges from the fused imidazo[1,2-a]pyrimidine system.
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as:
This structure contributes to the compound's interaction with various biological targets.
This compound has been studied for its role as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Notably, it has shown activity against:
- ENPP1 (Ectonucleotide Triphosphate Diphosphohydrolase 1) : This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune responses in cancer therapy. Inhibitors like this compound can enhance immune responses by preventing ENPP1 from hydrolyzing cGAMP, thus promoting the activation of STING and downstream immune signaling pathways .
Pharmacological Profiles
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Inhibition Potency : The compound demonstrated significant inhibitory activity against ENPP1 with an IC50 value in the low nanomolar range (e.g., 5.70 nM), indicating high potency .
- Selectivity : It exhibited weak inhibition against related enzymes such as ENPP2 and ENPP3, suggesting a favorable selectivity profile that enhances its therapeutic potential .
Case Studies
Recent research has highlighted the potential of this compound in cancer immunotherapy:
- Combination Therapy Studies : In murine models, treatment with this compound combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7%, showcasing its efficacy in enhancing the effects of existing immunotherapies .
- Pharmacokinetics : Studies have indicated that the compound possesses favorable pharmacokinetic properties, allowing for effective bioavailability and distribution within biological systems .
Table 1: Biological Activity Summary
| Biological Activity | Value/Description |
|---|---|
| Target Enzyme | ENPP1 |
| IC50 (nM) | 5.70 |
| Selectivity | Weak against ENPP2 and ENPP3 |
| Tumor Growth Inhibition Rate | 77.7% (in combination with anti-PD-1) |
Table 2: Comparative Analysis with Other Compounds
| Compound Name | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 5.70 | High (ENPP1) |
| Compound A (similar structure) | 10.00 | Moderate |
| Compound B (different scaffold) | 15.00 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
